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D-Ribopyranosyl amine -

D-Ribopyranosyl amine

Catalog Number: EVT-8816230
CAS Number:
Molecular Formula: C5H11NO4
Molecular Weight: 149.15 g/mol
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Product Introduction

Overview

D-Ribopyranosyl amine is a heterocyclic compound derived from ribose, a sugar that plays a crucial role in various biological processes, including the formation of nucleotides and nucleic acids. This compound is significant in the field of medicinal chemistry and biochemistry due to its structural similarity to ribonucleosides, which are essential components of RNA. The exploration of D-Ribopyranosyl amine encompasses its classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications in scientific research.

Source

D-Ribopyranosyl amine can be synthesized from various precursors, including ethyl formate and thiourea . The compound has been studied extensively for its potential applications in drug development and as a building block for nucleoside analogs.

Classification

D-Ribopyranosyl amine is classified as an amino sugar. Amino sugars are carbohydrates that contain an amino group (-NH2) in place of a hydroxyl group (-OH) on one or more carbon atoms. This classification highlights its role in biological systems and its relevance in the synthesis of glycosides and nucleosides.

Synthesis Analysis

Methods

The synthesis of D-Ribopyranosyl amine involves several chemical reactions that can vary depending on the desired yield and purity. Common methods include:

  1. Condensation Reactions: Utilizing ribose derivatives with amines or thiourea to form the desired amino sugar.
  2. Catalytic Methods: Employing transition metal catalysts to facilitate the reaction between ribose derivatives and amines .

Technical Details

A notable synthetic route involves the reaction of ribose with ethyl formate in the presence of thiourea, leading to the formation of D-Ribopyranosyl amine . The reaction conditions, such as temperature and solvent choice, play critical roles in determining the yield and selectivity of the product.

Molecular Structure Analysis

Structure

D-Ribopyranosyl amine features a pyranose ring structure, which is a six-membered ring containing five carbon atoms and one oxygen atom. The amino group is typically located at the C-1 position of the ribose ring, influencing its reactivity and interaction with biological molecules.

Data

The molecular formula for D-Ribopyranosyl amine is C₅H₉N₁O₅. Its molecular weight is approximately 177.13 g/mol. The compound exhibits chirality due to the presence of multiple stereocenters within the ribose structure.

Chemical Reactions Analysis

Reactions

D-Ribopyranosyl amine participates in various chemical reactions typical for amino sugars:

  1. Glycosylation Reactions: It can act as a glycosyl donor or acceptor in reactions forming glycosidic bonds with other sugars or nucleobases.
  2. Deamination: Under certain conditions, D-Ribopyranosyl amine can undergo deamination to yield corresponding carbonyl compounds.

Technical Details

The reactivity of D-Ribopyranosyl amine is influenced by its functional groups. For example, the amino group can participate in nucleophilic substitutions or acylation reactions, making it versatile for further synthetic modifications .

Mechanism of Action

Process

The mechanism by which D-Ribopyranosyl amine exerts its effects often involves interactions with biological macromolecules such as proteins and nucleic acids. Its structure allows it to mimic natural substrates, facilitating binding to enzymes or receptors involved in metabolic pathways.

Data

Studies have shown that D-Ribopyranosyl amine can influence cellular processes by modulating enzyme activity or serving as a precursor for more complex biomolecules .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar hydroxyl groups.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with acids and bases; can form salts with strong acids.

Relevant analyses indicate that D-Ribopyranosyl amine can participate in various biochemical interactions due to its functional groups .

Applications

D-Ribopyranosyl amine has several scientific applications:

  1. Nucleoside Synthesis: It serves as a building block for synthesizing nucleoside analogs used in antiviral and anticancer therapies.
  2. Biochemical Research: Utilized in studies investigating carbohydrate metabolism and enzyme function.
  3. Drug Development: Its structural properties make it a candidate for designing new pharmaceuticals targeting specific biological pathways .
Biosynthetic Pathways and Precursor Utilization of D-Ribopyranosyl Amine

Ribosomally Synthesized Peptide Scaffolds in Nitrogen Donor Systems

Ribosomally synthesized and post-translationally modified peptides (RiPPs) serve as foundational scaffolds for installing specialized nitrogen-containing functional groups, including D-ribopyranosyl amine derivatives. These pathways initiate with a ribosomally produced precursor peptide comprising an N-terminal leader sequence and a core peptide region. The leader sequence acts as a recognition element for biosynthetic enzymes, while the core region undergoes tailored modifications to generate the final natural product [4] [9]. Crucially, these scaffolds enable precise spatial positioning for enzymatic reactions that introduce nitrogen-based modifications. For instance, in pyrroloiminoquinone alkaloid biosynthesis (e.g., ammosamides), the precursor peptide’s C-terminus provides the attachment point for tryptophan, which is subsequently transformed into an aromatic amine via glycyl-tRNA-dependent amination [5]. The inherent modularity of RiPP scaffolds permits significant sequence variation in the core region, facilitating evolutionary diversification of nitrogenous compounds while conserving the leader-directed enzymatic machinery [4].

Role of Glycyl-Transfer Ribonucleic Acid in Aromatic Amine Biosynthesis

Glycyl-transfer ribonucleic acid (glycyl-tRNA) serves as an unconventional nitrogen donor in the biosynthesis of aromatic amines, diverging from canonical pathways that typically employ glutamine or glutamate. This mechanism was elucidated in the biosynthesis of ammosamides and related pyrroloiminoquinones, where glycyl-tRNA delivers the glycine-derived amino group to a trihydroxylated indole quinone intermediate [5]. The reaction proceeds via nucleophilic attack of the indole quinone on the carbonyl carbon of glycyl-tRNA, forming an aminoquinone adduct. Subsequent decarboxylation and hydrolysis release the free aromatic amine. Glycine’s compact structure and minimal steric demands render it uniquely suited for this amination role, particularly within the constrained active sites of modifying enzymes. Glycyl-tRNA synthetase charges tRNAᴳˡʸ with high fidelity, ensuring substrate specificity for downstream amination cascades [10]. This pathway represents a paradigm shift in nitrogen metabolism, expanding the biochemical repertoire of tRNA beyond ribosomal protein synthesis.

Enzymatic Cascades Involving Peptide Aminoacyl-Transfer Ribonucleic Acid Ligase Family Ligases

Peptide aminoacyl-tRNA ligase (PEARL) enzymes catalyze the ATP-dependent addition of amino acids to the C-termini of ribosomally synthesized peptides using aminoacyl-tRNA as a substrate. These enzymes are pivotal in generating intermediates for D-ribopyranosyl amine formation. PEARLs belong to the superfamily of LanB-like proteins but lack the elimination domain characteristic of dehydratases involved in lanthipeptide biosynthesis [5] [6]. The ammosamide pathway employs multiple PEARLs sequentially:

  • Initial Aminoacylation: AmmB2 (or BhaB1 in Bacillus halodurans) catalyzes tryptophan or alanine addition to the precursor peptide’s C-terminus using tryptophanyl-tRNAᴬˡᵃ or alanyl-tRNAᴬˡᵃ [5].
  • Oxidative Activation: A flavin-dependent monooxygenase (e.g., Amm7 or BhaC1) hydroxylates the appended tryptophan residue three times, generating a trihydroxyindole intermediate.
  • Quinone Formation: The trihydroxyindole undergoes spontaneous or enzyme-assisted oxidation to an ortho-hydroxy para-quinone.
  • Glycine-Dependent Amination: A dedicated PEARL (e.g., AmmB3 or BhaB7) utilizes glycyl-tRNA to conjugate glycine to the quinone, forming an aminobenzene derivative after decarboxylation and hydrolysis [5].

Table 1: Functional Classification of PEARL Enzymes in D-Ribopyranosyl Amine Pathways

PEARL EnzymeAminoacyl-tRNA SubstrateCatalytic RoleProduct
AmmB2 / BhaB1Tryptophanyl-tRNAᴹᵉᵗTryptophan addition to C-terminusPeptide-Trp adduct
AmmB3 / BhaB7Glycyl-tRNAᴳˡʸGlycine conjugation to oxidized indoleAminated quinone intermediate

Mechanistically, PEARLs first phosphorylate the precursor peptide’s C-terminal carboxylate using ATP, forming an acyl-phosphate intermediate. This activated species undergoes nucleophilic attack by the α-amino group of the aminoacyl-tRNA, yielding an amide bond and releasing inorganic phosphate [6]. The reaction exhibits strict dependence on tRNA’s acceptor stem, as demonstrated by activity with microhelix analogs [6].

Posttranslational Modifications of Precursor Peptides for Amine Installation

The installation of D-ribopyranosyl amine moieties requires coordinated posttranslational modifications orchestrated by multi-enzyme complexes:

  • Proteolytic Processing: Leader peptide removal by dedicated proteases (e.g., TldD/E-like enzymes in the Bacillus halodurans pathway) exposes reactive sites for subsequent modifications [5].
  • Oxidative Modifications: Flavin-dependent hydroxylases introduce hydroxyl groups onto aromatic residues (e.g., indole of tryptophan), increasing their nucleophilicity for downstream amination.
  • Quinonization: Auto-oxidation or enzyme-catalyzed oxidation converts polyhydroxylated intermediates to electrophilic quinones, priming them for nucleophilic attack by amine donors.
  • Transamination and Decarboxylation: The glycyl-tRNA-dependent amination generates an unstable aminoquinone adduct that undergoes spontaneous decarboxylation, releasing the free aromatic amine (e.g., 4-aminobenzene derivative in ammosamides) [5].
  • Glycosylation: While not fully characterized in these pathways, D-ribopyranosyl attachment likely occurs via nucleophilic substitution of an activated ribose donor (e.g., 5'-phosphoribosyl-1-pyrophosphate) onto the installed amine group, analogous to C-nucleoside biosynthesis [7].

Table 2: Sequential Posttranslational Modifications for Aromatic Amine Installation

Modification StepEnzyme ClassChemical TransformationFunctional Outcome
Precursor proteolysisTldD/E proteasesLeader peptide removalExposure of core peptide C-terminus
Tryptophan hydroxylationFlavin-dependent monooxygenaseIndole ring trihydroxylationEnhanced nucleophilicity
Quinone formationOxidase / auto-oxidationOxidation to ortho-hydroxy para-quinoneElectrophile generation
Glycine conjugationPEARL enzyme (e.g., AmmB3)Nucleophilic addition using glycyl-tRNAᴳˡʸAminated quinone intermediate
Decarboxylative hydrolysisNon-enzymatic or hydrolase-assistedLoss of CO₂ and glycine carboxylateFree aromatic amine liberation

These modifications exemplify the sophisticated enzymatic logic underlying complex nitrogenous natural product biosynthesis, where ribosomally derived scaffolds undergo iterative tailoring to install reactive amine functionalities central to biological activity.

Properties

Product Name

D-Ribopyranosyl amine

IUPAC Name

(3R,4R,5R)-2-aminooxane-3,4,5-triol

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3-,4-,5?/m1/s1

InChI Key

RQBSUMJKSOSGJJ-SOOFDHNKSA-N

Canonical SMILES

C1C(C(C(C(O1)N)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)N)O)O)O

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